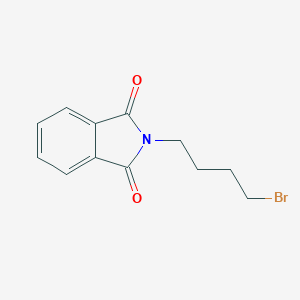








|
REACTION_CXSMILES
|
[Br:1][CH:2](C)[CH:3](Br)[CH3:4].C1(=O)NC(=O)[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.[K].[OH2:19].[CH3:20][N:21]([CH3:24])[CH:22]=[O:23]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:20][N:21]1[C:24](=[O:19])[C:8]2[C:16](=[CH:15][CH:14]=[CH:13][CH:9]=2)[C:22]1=[O:23] |f:1.2,^1:17|
|


|
Name
|
|
|
Quantity
|
1.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(C)Br)C
|
|
Name
|
|
|
Quantity
|
329 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
1.7 L
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 90° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×500 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Hexane (3.0 L) was added to the residue
|
|
Type
|
FILTRATION
|
|
Details
|
the solid (mostly diphthalimide side product) was filtered
|
|
Type
|
ADDITION
|
|
Details
|
Hexane (1.0 L) was added to the filtrate
|
|
Type
|
WAIT
|
|
Details
|
the resulting mixture was placed at −20° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCN1C(C2=CC=CC=C2C1=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 285 g | |
| YIELD: PERCENTYIELD | 58% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |